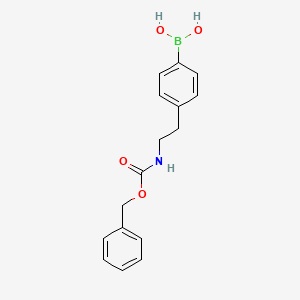

(4-(2-((苄氧羰基)氨基)乙基)苯基)硼酸

描述

“(4-(2-(((Benzyloxy)carbonyl)amino)ethyl)phenyl)boronic acid” is a boron-containing compound . Boron compounds have not been widely studied in Medicinal Chemistry, mainly due to the idea that this group could confer some toxicity . Nowadays, this concept has been demystified and, especially after the discovery of the drug bortezomib, the interest for these compounds, mainly boronic acids, has been growing .

Synthesis Analysis

Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The synthetic processes used to obtain these active compounds are also referred . Noteworthy, the molecular modification by the introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .

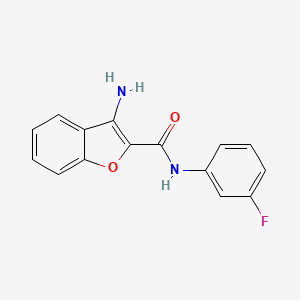

Molecular Structure Analysis

The molecular structure of “(4-(2-(((Benzyloxy)carbonyl)amino)ethyl)phenyl)boronic acid” is complex. It contains a boronic acid group, which is the most commonly studied boron compound in organic chemistry . The boronic acid group is attached to a phenyl ring, which is further connected to an aminoethyl group. This aminoethyl group is carbonylated and benzyloxy substituted .

Chemical Reactions Analysis

Boronic acids, such as “(4-(2-(((Benzyloxy)carbonyl)amino)ethyl)phenyl)boronic acid”, can participate in various chemical reactions. For instance, they can be used in Suzuki–Miyaura coupling reactions . In these reactions, boronic acids react with aryl halides or vinyl halides in the presence of a palladium catalyst and a base to form carbon-carbon bonds .

科学研究应用

Organic Synthesis: Suzuki-Miyaura Coupling

4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid: is utilized in the Suzuki-Miyaura coupling reaction, a widely applied method for forming carbon-carbon bonds . This reaction is pivotal in creating complex organic molecules due to its mild conditions and tolerance of various functional groups.

Medicinal Chemistry: Drug Development

In medicinal chemistry, this compound’s boronic acid moiety can interact with biologically relevant substrates, making it valuable for drug development. It’s particularly useful in the synthesis of pharmaceuticals that target enzyme inhibition .

Material Science: Sensor Development

The boronic acid group can form complexes with polyols, including sugars, which is advantageous in developing sensors for detecting glucose levels, potentially aiding diabetes management .

Analytical Chemistry: Chromatography

This compound can be used in chromatography as a derivatization agent to improve the detection of certain analytes. Its ability to bind with sugars can enhance the separation and analysis of carbohydrates .

Life Science Research: Biomolecule Modification

In life sciences, 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid can modify biomolecules, such as proteins or nucleic acids, providing a handle for further functionalization or for attaching probes .

Environmental Science: Neutron Capture Therapy

Boronic acids are considered for designing new drugs and drug delivery devices, especially as boron-carriers suitable for neutron capture therapy, a cancer treatment method . The stability of these compounds in various environments is a key area of research.

Chemical Synthesis: Functional Group Transformation

The boronic acid functional group is versatile in chemical transformations, allowing for various reactions including oxidations, aminations, and halogenations, which are fundamental in synthesizing a wide array of chemical products .

Analytical Chemistry: Hydrolysis Studies

The susceptibility of phenylboronic pinacol esters to hydrolysis is an area of interest. Understanding the hydrolysis kinetics of compounds like 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid is crucial for their application in aqueous systems .

作用机制

未来方向

The future of boronic acids in medicinal chemistry is promising. The introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that boronic acids, including “(4-(2-(((Benzyloxy)carbonyl)amino)ethyl)phenyl)boronic acid”, could be used to develop new promising drugs .

属性

IUPAC Name |

[4-[2-(phenylmethoxycarbonylamino)ethyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BNO4/c19-16(22-12-14-4-2-1-3-5-14)18-11-10-13-6-8-15(9-7-13)17(20)21/h1-9,20-21H,10-12H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXIWCYGAUHQBIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CCNC(=O)OCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657403 | |

| Record name | [4-(2-{[(Benzyloxy)carbonyl]amino}ethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(2-(((Benzyloxy)carbonyl)amino)ethyl)phenyl)boronic acid | |

CAS RN |

957034-40-1 | |

| Record name | [4-(2-{[(Benzyloxy)carbonyl]amino}ethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-N-[2-(5-chloro-1H-indol-3-YL)ethyl]-acetamide hydrochloride](/img/structure/B1519972.png)

![3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amine](/img/structure/B1519973.png)

![[4-(Azepane-1-carbonyl)phenyl]methanamine hydrochloride](/img/structure/B1519980.png)

![N-[3-(aminomethyl)benzyl]-N,N-dimethylamine dihydrochloride](/img/structure/B1519982.png)

![{2-[(2-Methylphenyl)amino]-1,3-thiazol-4-yl}methanol hydrochloride](/img/structure/B1519983.png)

![2-amino-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1519984.png)

![tert-Butyl 3-[4-(methoxycarbonyl)phenyl]-2,2-dioxo-2lambda~6~-diazathiane-1-carboxylate](/img/structure/B1519986.png)

![2-(4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile](/img/structure/B1519987.png)

![2-[(Anilinocarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1519995.png)